
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Alkylation: The anthraquinone undergoes alkylation with decanol in the presence of a strong base, such as potassium carbonate, to introduce the decyloxy group.
Hydroxylation: The hydroxylation of the anthraquinone is achieved using a hydroxylating agent like hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The decyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a dye or pigment in the textile and printing industries due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyanthracene-9,10-dione: Lacks the decyloxy group, making it less hydrophobic.
2-(Methoxy)-6-hydroxyanthracene-9,10-dione: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
2-(Decyloxy)-anthracene-9,10-dione:
Uniqueness
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the decyloxy and hydroxy groups, which confer distinct chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
388613-07-8 |
|---|---|
Formule moléculaire |
C24H28O4 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-decoxy-6-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O4/c1-2-3-4-5-6-7-8-9-14-28-18-11-13-20-22(16-18)24(27)19-12-10-17(25)15-21(19)23(20)26/h10-13,15-16,25H,2-9,14H2,1H3 |
Clé InChI |
JRIPWOKRGYNREE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


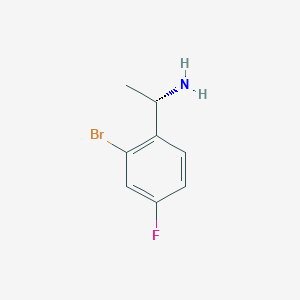

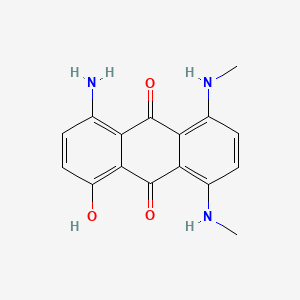
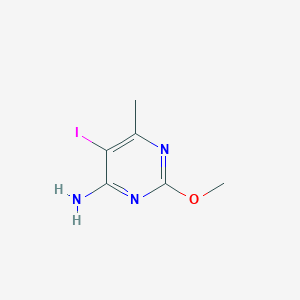

![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

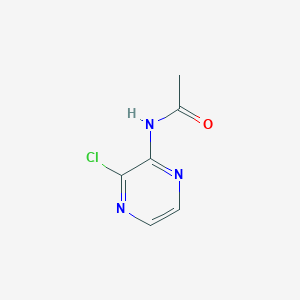
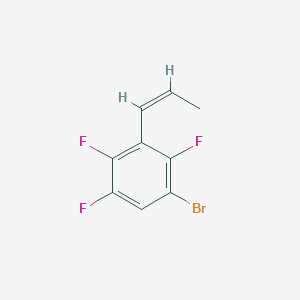
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)




